2-{(E)-2-[4-(benzyloxy)-3-methoxyphenyl]ethenyl}quinolin-8-yl acetate
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Overview
Description
2-[(1E)-2-[4-(BENZYLOXY)-3-METHOXYPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE is a complex organic compound that features a quinoline core substituted with a benzyloxy and methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1E)-2-[4-(BENZYLOXY)-3-METHOXYPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction conditions to achieve high yields and purity. This could include the use of specific catalysts, solvents, and reaction temperatures to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-[(1E)-2-[4-(BENZYLOXY)-3-METHOXYPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
2-[(1E)-2-[4-(BENZYLOXY)-3-METHOXYPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-[4-(BENZYLOXY)-3-METHOXYPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core and have been studied for their pharmaceutical and biological activities.
Benzyloxyphenols: These compounds feature a benzyloxy group and have applications in organic synthesis and materials science.
Uniqueness: 2-[(1E)-2-[4-(BENZYLOXY)-3-METHOXYPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H23NO4 |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
[2-[(E)-2-(3-methoxy-4-phenylmethoxyphenyl)ethenyl]quinolin-8-yl] acetate |
InChI |
InChI=1S/C27H23NO4/c1-19(29)32-25-10-6-9-22-13-15-23(28-27(22)25)14-11-20-12-16-24(26(17-20)30-2)31-18-21-7-4-3-5-8-21/h3-17H,18H2,1-2H3/b14-11+ |
InChI Key |
MXQFJYYTFWOMEO-SDNWHVSQSA-N |
Isomeric SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC |
Origin of Product |
United States |
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